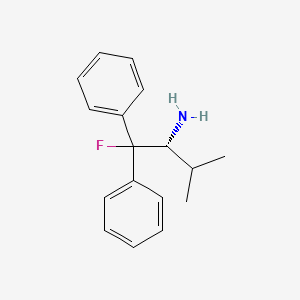(R)-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
CAS No.: 400870-24-8
Cat. No.: VC3951046
Molecular Formula: C17H20FN
Molecular Weight: 257.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 400870-24-8 |
|---|---|
| Molecular Formula | C17H20FN |
| Molecular Weight | 257.34 g/mol |
| IUPAC Name | (2R)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine |
| Standard InChI | InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m1/s1 |
| Standard InChI Key | MJIXRSWLVFUMCB-MRXNPFEDSA-N |
| Isomeric SMILES | CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |
| SMILES | CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |
| Canonical SMILES | CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |
Introduction
Structural and Stereochemical Characteristics
The molecular architecture of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane features a four-carbon butane chain with critical substitutions at positions 1, 2, and 3. The first carbon hosts two phenyl groups and a fluorine atom, creating a sterically congested environment. The second carbon bears a primary amino group (-NH2), while the third carbon contains a methyl substituent. The stereocenter at the second carbon confers the (R)-configuration, which is pivotal for its enantioselective interactions .
Molecular Formula and Weight
Derived from its systematic name, the molecular formula is C18H21FN, yielding a molecular weight of 270.37 g/mol. The fluorine atom contributes to its polarity, while the phenyl groups enhance lipophilicity, as evidenced by analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 400870-24-8 | |
| Molecular Formula | C18H21FN | |
| Molecular Weight | 270.37 g/mol | |
| Optical Rotation | (+) configuration (R-enantiomer) | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
Synthesis and Manufacturing
The synthesis of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane likely involves multi-step organic transformations, though explicit protocols are scarce in public domains. Analogous compounds, such as (S)-2-amino-3,3-dimethyl-1,1-diphenylbutane (CAS: 3343-59-7), provide insights into potential routes . A plausible pathway includes:
-
Friedel-Crafts Alkylation: Introducing diphenyl groups via electrophilic aromatic substitution.
-
Fluorination: Electrophilic fluorination at the primary carbon using agents like Selectfluor®.
-
Amination: Nucleophilic substitution or reductive amination to install the amino group.
-
Chiral Resolution: Separation of enantiomers using chiral chromatography or diastereomeric salt formation .
A related procedure from search result describes the use of Schlenk tubes and HCl-mediated reactions for naphthalene derivatives, suggesting that similar apparatus and conditions could apply. For instance, heating at 100°C in ethanol with HCl may facilitate deprotection or cyclization steps .
Applications in Enantioselective Chemistry
The (R)-enantiomer’s steric and electronic profile makes it a candidate for asymmetric catalysis. Recent patents highlight luminescence-based methods for determining enantiomeric excess (ee), which could leverage this compound’s chiral center . For example, its interaction with achiral luminescent probes (e.g., lanthanide complexes) may produce distinct fluorescence signatures correlating with ee values .
Analytical and Chiral Resolution Techniques
Determining the enantiomeric purity of (R)-(+)-2-amino-1-fluoro-3-methyl-1,1-diphenylbutane is critical for its applications. Search result details a novel luminescent method that bypasses traditional polarimetry or chromatography. Key approaches include:
-
Luminescent Probing: Achiral lanthanide ions (e.g., Eu³⁺) bind enantiomers, altering fluorescence intensity or lifetime based on ee .
-
Time-Resolved Spectroscopy: Differentiating enantiomers via phosphorescence decay kinetics .
These methods offer advantages in sensitivity and throughput compared to conventional techniques like HPLC with chiral columns.
Challenges and Future Directions
The discontinuation of this compound underscores the need for robust synthetic protocols to enable academic access. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume